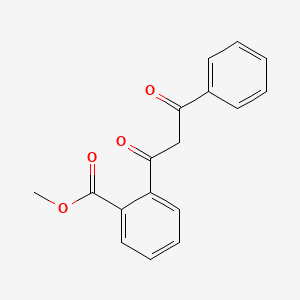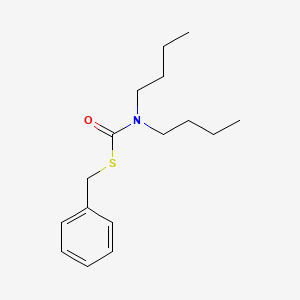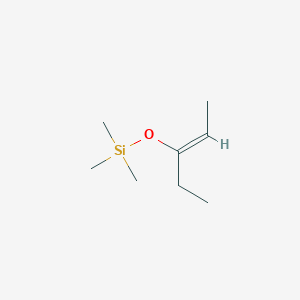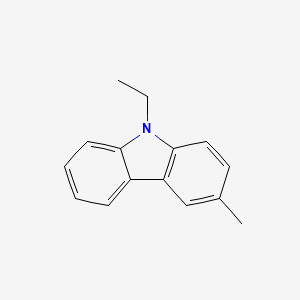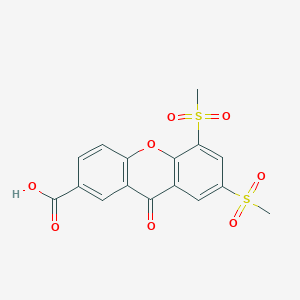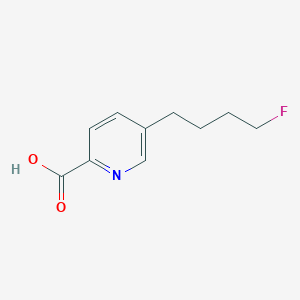![molecular formula C11H10Br2 B14653746 1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene CAS No. 40467-32-1](/img/structure/B14653746.png)
1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene is a chemical compound with the molecular formula C11H10Br2 It is known for its unique structure, which includes a three-membered cyclopropane ring fused to a naphthalene system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene typically involves the bromination of a suitable precursor. One common method is the bromination of 1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of bromine and other hazardous reagents.
化学反応の分析
Types of Reactions
1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form 1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can lead to the formation of corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.
Reduction: Formation of 1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene.
Oxidation: Formation of ketones or carboxylic acids.
科学的研究の応用
1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene depends on the specific application and the target molecule
Covalent Bond Formation: The bromine atoms can form covalent bonds with nucleophilic sites on target molecules.
Electrophilic Addition: The compound can act as an electrophile, reacting with nucleophiles in biological systems.
Steric Effects: The bulky cyclopropane ring can influence the binding and activity of the compound with its targets.
類似化合物との比較
1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene can be compared with other similar compounds such as:
1,1-Dichloro-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene: Similar structure but with chlorine atoms instead of bromine.
1,1,7,7a-Tetramethyl-1a,2,6,7,7a,7b-hexahydro-1H-cyclopropa[a]naphthalene: Contains additional methyl groups and a different ring structure.
1,1-Dibromo-1a,10b-dihydrodibenzo[a,e]cyclopropa[c]cyclohepten-6(1H)-one: A more complex structure with additional rings and functional groups.
特性
CAS番号 |
40467-32-1 |
|---|---|
分子式 |
C11H10Br2 |
分子量 |
302.00 g/mol |
IUPAC名 |
1,1-dibromo-1a,2,7,7a-tetrahydrocyclopropa[b]naphthalene |
InChI |
InChI=1S/C11H10Br2/c12-11(13)9-5-7-3-1-2-4-8(7)6-10(9)11/h1-4,9-10H,5-6H2 |
InChIキー |
RLURYWWTMGBNGD-UHFFFAOYSA-N |
正規SMILES |
C1C2C(C2(Br)Br)CC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Ethyl{4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14653682.png)


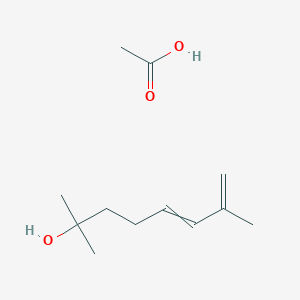

![Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14653715.png)

